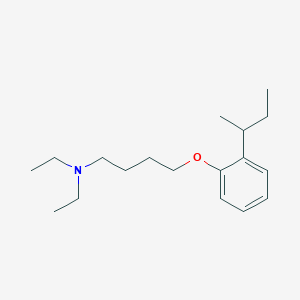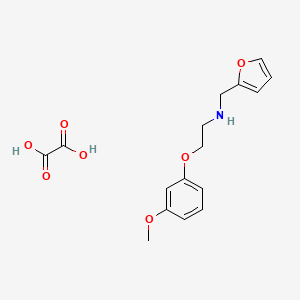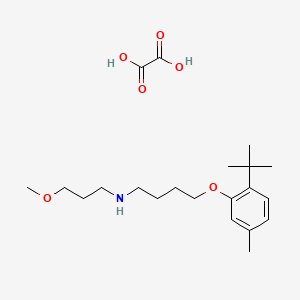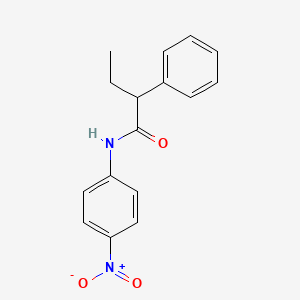
4-(2-butan-2-ylphenoxy)-N,N-diethylbutan-1-amine
Overview
Description
4-(2-butan-2-ylphenoxy)-N,N-diethylbutan-1-amine is a chemical compound with a complex structure that includes a phenoxy group, a butyl chain, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-butan-2-ylphenoxy)-N,N-diethylbutan-1-amine typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate. This intermediate is then reacted with a butylamine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(2-butan-2-ylphenoxy)-N,N-diethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a primary or secondary amine.
Scientific Research Applications
4-(2-butan-2-ylphenoxy)-N,N-diethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-butan-2-ylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets. The phenoxy group can bind to active sites on enzymes or receptors, while the amine group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dinoseb: 2-(butan-2-yl)-4,6-dinitrophenol, a herbicide with a similar phenoxy structure.
Fenobucarb: 2-(butan-2-yl)phenyl N-methylcarbamate, a carbamate pesticide.
Uniqueness
4-(2-butan-2-ylphenoxy)-N,N-diethylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike dinoseb and fenobucarb, this compound has a diethylamine group, which can enhance its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
4-(2-butan-2-ylphenoxy)-N,N-diethylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-5-16(4)17-12-8-9-13-18(17)20-15-11-10-14-19(6-2)7-3/h8-9,12-13,16H,5-7,10-11,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZBSTVIVYZVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCCN(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one](/img/structure/B4002019.png)
![Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol](/img/structure/B4002025.png)
![2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4002029.png)

![N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4002038.png)
![1-[2-(4-Butan-2-ylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002046.png)
![1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4002053.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4002061.png)
![2-Methyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline;oxalic acid](/img/structure/B4002065.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]imidazole](/img/structure/B4002092.png)

![10-bromo-6-(3-ethoxy-2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002110.png)
![4-tert-butyl-N-[2-(2,3-dichlorophenoxy)ethyl]benzamide](/img/structure/B4002118.png)

